6-(Difluoromethyl)pyridin-2-amine
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Overview
Description
6-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2. It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 6th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the transition metal-free synthesis using ethyl bromodifluoroacetate as a fluorine source . This method involves the reaction of pyridine derivatives with ethyl bromodifluoroacetate under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-(Difluoromethyl)pyridin-2-amine are not extensively documented the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can be involved in Suzuki cross-coupling reactions to form novel pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for Suzuki cross-coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions typically involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring. These derivatives can have diverse applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
6-(Difluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)pyridin-2-amine: Similar in structure but with the difluoromethyl group at the 4th position.
5-Chloro-6-(difluoromethyl)-2-methylpyridin-2-amine: Contains additional chlorine and methyl groups, providing different chemical properties.
Uniqueness
6-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWHAMGXOMEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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